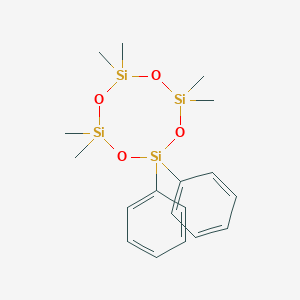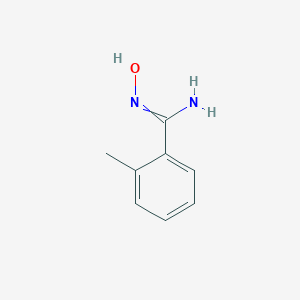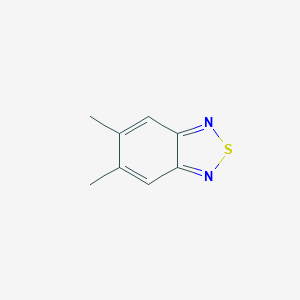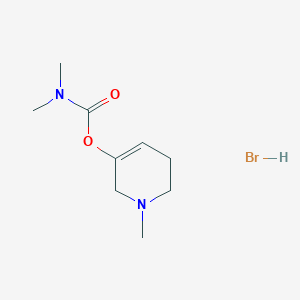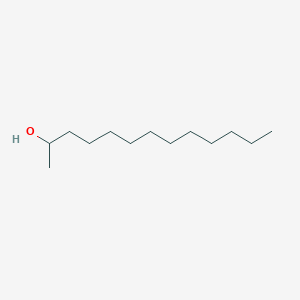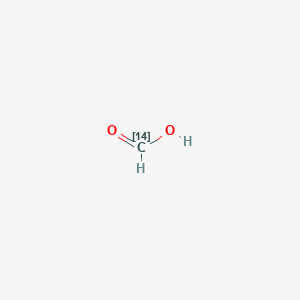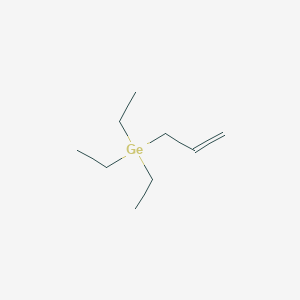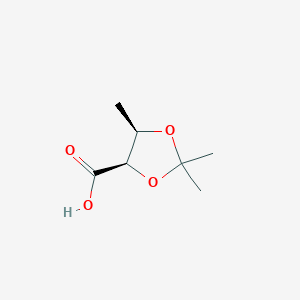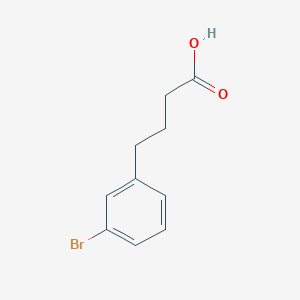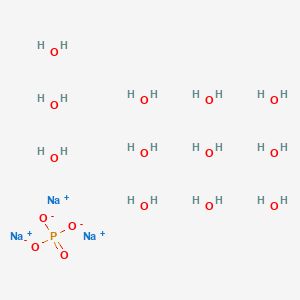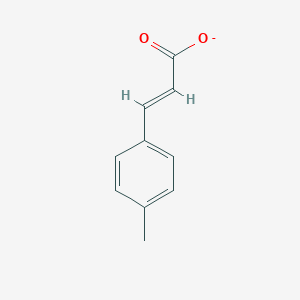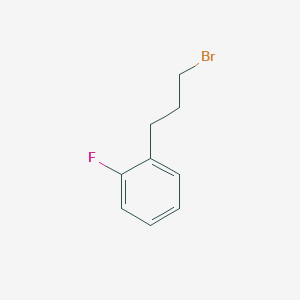
1-(3-Bromopropyl)-2-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, involves the halodeboronation of aryl boronic acids using a sodium methoxide-catalyzed reaction with dihalo-dimethylhydantoin . Another synthesis approach for di-substituted benzene derivatives includes a Br/Li exchange followed by a reaction with isothiocyanates and isocyanates . These methods could potentially be adapted for the synthesis of 1-(3-Bromopropyl)-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds like 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which would be relevant for understanding the structure of 1-(3-Bromopropyl)-2-fluorobenzene.
Chemical Reactions Analysis
The reactivity of bromo-fluorobenzene compounds is highlighted in their use as intermediates in the synthesis of more complex molecules, such as peptides , quinazolinones , and radiolabeled compounds for medical applications . The presence of both bromine and fluorine atoms in these molecules allows for selective reactions to occur, such as nucleophilic aromatic substitution and palladium-promoted cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluoro-substituted benzenes, including their crystal structures and intermolecular interactions, have been studied . These properties are influenced by the presence of halogen atoms and can affect the compound's reactivity and stability. The thermodynamic properties of related compounds have also been calculated, providing insights into their behavior at different temperatures .
Wissenschaftliche Forschungsanwendungen
Photodissociation Studies
Photofragment translational spectroscopy was used to study the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, revealing the energy distributions and suggesting a photodissociation mechanism influenced by fluorine atom substitution (Xi-Bin Gu et al., 2001).
Organometallic Chemistry
Partially fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), have been increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. These compounds demonstrate greater chemical inertness and are used as non-coordinating solvents or as readily displaced ligands, exploring their potential in organic synthesis and catalysis (S. Pike et al., 2017).
Carbonylation Reactions
Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, leading to the effective synthesis of six-membered heterocycles. This demonstrates the compound's utility in combining carbonylation and nucleophilic substitution reactions to create complex organic molecules (Jianbin Chen et al., 2014).
Fluorination and Synthesis
The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and similar compounds demonstrates the chemical versatility and reactivity of fluorinated benzene derivatives. These syntheses typically involve processes like diazotization and bromination, highlighting the application of these compounds in creating more complex fluorinated molecules for various research and industrial applications (Guo Zhi-an, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-fluorobenzene | |
CAS RN |
129254-75-7 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


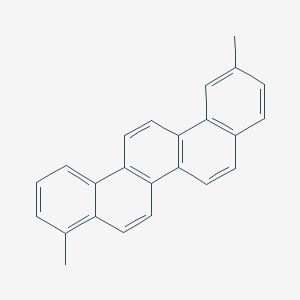
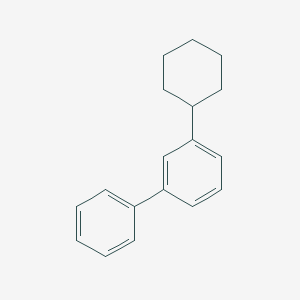
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
